molecular formula C12H26N2O2 B15129284 (1R,2S)-2-aminocyclohexan-1-ol;(1S,2R)-2-aminocyclohexan-1-ol

(1R,2S)-2-aminocyclohexan-1-ol;(1S,2R)-2-aminocyclohexan-1-ol

Cat. No.: B15129284
M. Wt: 230.35 g/mol
InChI Key: UEKHCWCBWFEWHI-JUKSSJACSA-N
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Description

(1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol are stereoisomers, specifically enantiomers, of a cyclohexane derivative. These compounds are characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring. The stereochemistry of these compounds is crucial as it determines their physical and chemical properties, as well as their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve enantioselectivity. One common method is the reduction of 2-aminocyclohexanone using chiral reducing agents or catalysts to obtain the desired enantiomers . Another approach involves the use of chiral auxiliaries or ligands in the synthesis process to direct the formation of the specific enantiomers .

Industrial Production Methods

Industrial production of these enantiomers often employs large-scale chiral resolution techniques such as chromatography or crystallization. Enantioselective synthesis using chiral catalysts is also a viable method for industrial production, allowing for the efficient and scalable production of the desired enantiomers .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized cyclohexane derivatives .

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions are often stereospecific, meaning that the enantiomers can have different biological activities. The compounds can act as inhibitors or activators of enzymes, modulating biochemical pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol lies in their specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclohexane ring. This combination of features makes them valuable in stereoselective synthesis and as chiral auxiliaries in various chemical reactions .

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

(1R,2S)-2-aminocyclohexan-1-ol;(1S,2R)-2-aminocyclohexan-1-ol

InChI

InChI=1S/2C6H13NO/c2*7-5-3-1-2-4-6(5)8/h2*5-6,8H,1-4,7H2/t2*5-,6+/m10/s1

InChI Key

UEKHCWCBWFEWHI-JUKSSJACSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)O.C1CC[C@H]([C@H](C1)N)O

Canonical SMILES

C1CCC(C(C1)N)O.C1CCC(C(C1)N)O

Origin of Product

United States

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